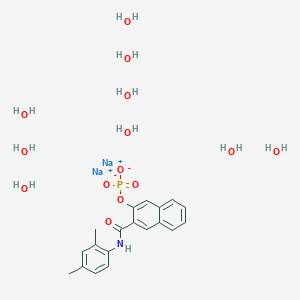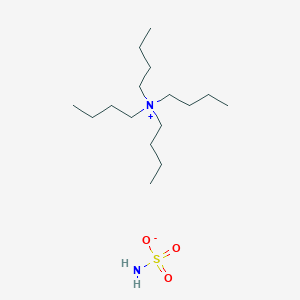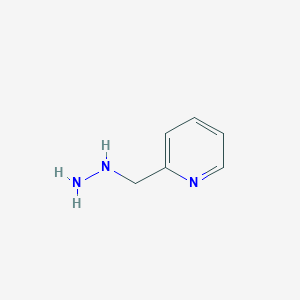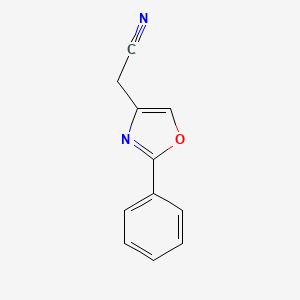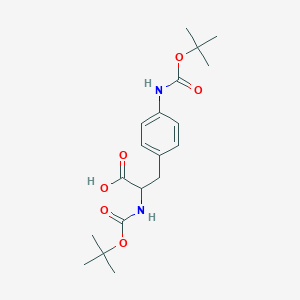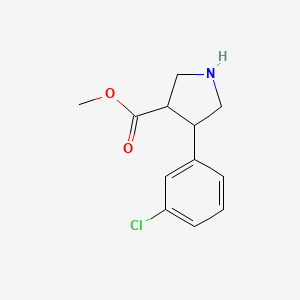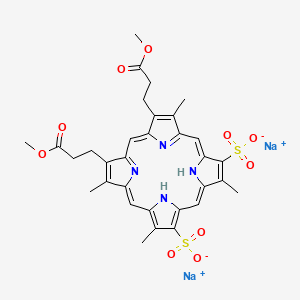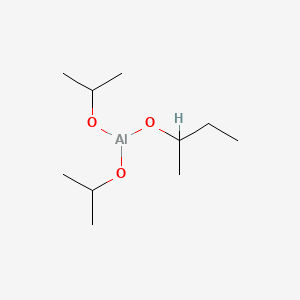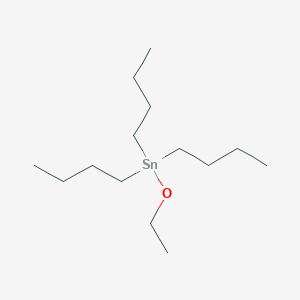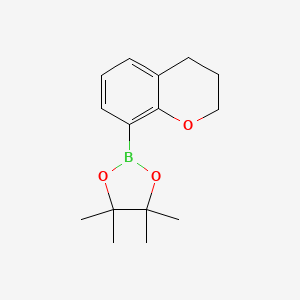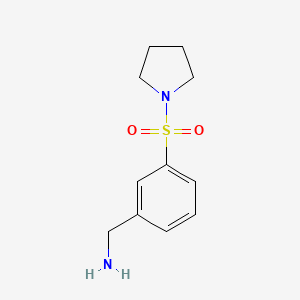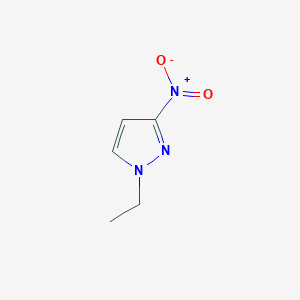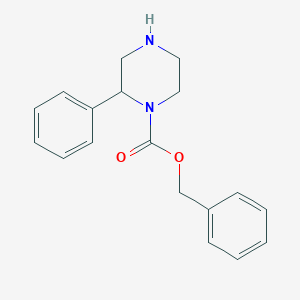
Benzyl 2-phenylpiperazine-1-carboxylate
概要
説明
Benzyl 2-phenylpiperazine-1-carboxylate, also known as BZP, is a synthetic stimulant drug. It has a CAS Number of 912763-14-5 and a molecular weight of 296.37 . It was first synthesized in the 1970s and belongs to the class of piperazine derivatives. It is structurally similar to amphetamines.
Molecular Structure Analysis
The IUPAC name for this compound is benzyl 2-phenyl-1-piperazinecarboxylate . The InChI code is 1S/C18H20N2O2/c21-18(22-14-15-7-3-1-4-8-15)20-12-11-19-13-17(20)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 .Physical And Chemical Properties Analysis
This compound has a storage temperature of 28 C .科学的研究の応用
Catalytic Reactions
Research demonstrates innovative methods for the carboxylation of benzyl halides, a process closely related to the synthesis of compounds like Benzyl 2-phenylpiperazine-1-carboxylate. For instance, a novel nickel-catalyzed carboxylation of benzyl halides with CO2 was developed, offering a user-friendly and straightforward protocol for assembling phenylacetic acids (León, Correa, & Martín, 2013). Similarly, the photocarboxylation of benzylic C–H bonds with CO2 into 2-arylpropionic acids was achieved under metal-free conditions, highlighting a new strategy for synthesizing drug-like molecules (Meng et al., 2019).
Chemical Synthesis
Electrocarboxylation methods for benzyl chlorides at silver cathodes have been extensively studied, providing insights into the synthesis of carboxylic acids from benzyl chlorides, which is essential for constructing Benzyl 2-phenylpiperazine-1-carboxylate-like compounds (Scialdone et al., 2008). Additionally, palladium-catalyzed carboxylation of benzyl chlorides with CO2, using manganese and magnesium chloride, represents another method for direct carboxylation, contributing to the synthesis of phenylacetic acids (Zhang et al., 2015).
Enzymatic Studies and Molecular Interactions
Benzyl 2-phenylpiperazine-1-carboxylate-related compounds have been studied for their enzymatic interactions. For instance, proline-based carbamates, structurally similar to Benzyl 2-phenylpiperazine-1-carboxylate, have been evaluated for their ability to inhibit cholinesterases, with some showing moderate inhibitory effects (Pizova et al., 2017). Additionally, research on 1-benzyl-5-phenyltetrazole derivatives, which bear structural resemblance, showed promising activity for P2X7 receptors, an important target in neuropathic pain treatment (Nelson et al., 2006).
Electrochemical and Photocatalytic Methods
The electrocarboxylation of benzyl chlorides in ionic liquids and the use of electrogenerated Sm(II) for carboxylation of benzyl halides under mild conditions represent novel electrochemical approaches relevant to the synthesis of Benzyl 2-phenylpiperazine-1-carboxylate and related compounds (Niu et al., 2009), (Bazzi, Schulz, & Mellah, 2019). Moreover, photoinduced carboxylation reactions of benzylic and aliphatic C-H bonds with CO2, as demonstrated in recent studies, indicate a potential avenue for synthesizing phenylacetic acid derivatives, closely related to Benzyl 2-phenylpiperazine-1-carboxylate (Ishida et al., 2019).
Safety And Hazards
特性
IUPAC Name |
benzyl 2-phenylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(22-14-15-7-3-1-4-8-15)20-12-11-19-13-17(20)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZLLPOULCKUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587587 | |
| Record name | Benzyl 2-phenylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-phenylpiperazine-1-carboxylate | |
CAS RN |
912763-14-5 | |
| Record name | Benzyl 2-phenylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

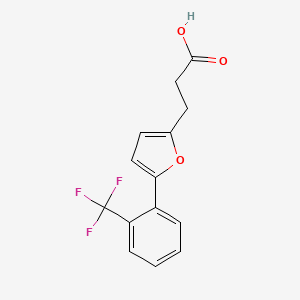
![2-Furyl{[2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)ethyl]amino}acetic acid](/img/structure/B1602439.png)
